Benzoylacetone

Description

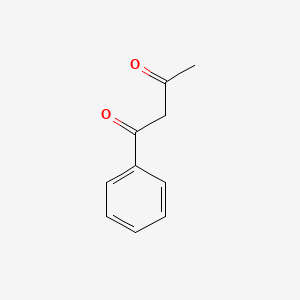

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBUKMMMRLOKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021803 | |

| Record name | 1-Benzoylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzoylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-91-4 | |

| Record name | Benzoylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzoylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1,3-BUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3RUV8U115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of Benzoylacetone via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of benzoylacetone, a classic example of dynamic chemical equilibrium, as studied by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide delves into the quantitative analysis of the tautomeric equilibrium, the influence of environmental factors, and detailed experimental protocols for its investigation.

Introduction: The Dynamic Equilibrium of this compound

This compound (1-phenyl-1,3-butanedione) is a β-dicarbonyl compound that exists as a dynamic equilibrium between its keto and enol tautomeric forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond. The equilibrium is a critical concept in organic chemistry, influencing the reactivity, polarity, and spectroscopic properties of the molecule.

The two predominant tautomers of this compound are the diketo form and the intramolecularly hydrogen-bonded cis-enol form. The enol form is stabilized by the formation of a six-membered ring through a hydrogen bond and by conjugation of the C=C double bond with the carbonyl group and the phenyl ring. The position of this equilibrium is highly sensitive to factors such as the solvent, temperature, and the presence of substituents.

NMR spectroscopy is a powerful and non-invasive technique for studying keto-enol tautomerism because the interconversion between the keto and enol forms is often slow on the NMR timescale.[1] This allows for the distinct observation and quantification of signals corresponding to each tautomer in the ¹H and ¹³C NMR spectra.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the keto and enol tautomers at equilibrium can be determined from the integrated intensities of their characteristic signals in the ¹H NMR spectrum.

Characteristic ¹H NMR Signals

-

Keto Tautomer: The methylene protons (-CH₂-) adjacent to the two carbonyl groups typically appear as a singlet in the range of δ 3.5-4.5 ppm. The methyl protons (-CH₃) give rise to a singlet around δ 2.1-2.3 ppm.

-

Enol Tautomer: The vinylic proton (=CH-) of the enol form is highly deshielded and appears as a singlet between δ 5.5-6.5 ppm. The enolic hydroxyl proton (-OH) is involved in a strong intramolecular hydrogen bond, leading to a significantly downfield chemical shift, often observed as a broad singlet between δ 15-17 ppm. The methyl protons of the enol form are typically shifted slightly upfield compared to the keto form, appearing around δ 2.0-2.2 ppm.

Calculation of Equilibrium Constant (Keq) and Percentage of Enol Form

The percentage of the enol tautomer (% Enol) can be calculated from the integrated areas of the methylene protons of the keto form (I_keto) and the vinylic proton of the enol form (I_enol). Since the methylene group has two protons and the vinylic group has one, the following equation is used:

% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

The equilibrium constant (Keq) for the tautomerization (Keto ⇌ Enol) is then calculated as:

Keq = [Enol] / [Keto] = % Enol / (100 - % Enol)

Influence of Solvents on the Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Non-polar solvents tend to favor the enol form, which can form a stable intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it. Polar aprotic solvents can also influence the equilibrium based on their dipole moments and their ability to interact with the dipole moments of the tautomers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Proton | Keto Form | Enol Form |

| Methylene (-CH₂-) | ~4.2 | - |

| Vinylic (=CH-) | - | ~6.2 |

| Methyl (-CH₃) | ~2.2 | ~2.1 |

| Enolic Hydroxyl (-OH) | - | ~16.5 |

| Aromatic (Ph-H) | ~7.4-8.0 | ~7.4-8.0 |

Note: These are approximate chemical shift values and can vary depending on the solvent and experimental conditions.

Table 2: Tautomeric Equilibrium Data for this compound in Selected Solvents (Illustrative)

| Solvent | % Enol (Illustrative) | Keq (Illustrative) |

| Cyclohexane-d₁₂ | >95 | >19 |

| Carbon Tetrachloride (CCl₄) | ~95 | ~19 |

| Chloroform-d (CDCl₃) | ~85 | ~5.7 |

| Acetone-d₆ | ~70 | ~2.3 |

| Acetonitrile-d₃ | ~65 | ~1.9 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~60 | ~1.5 |

| Methanol-d₄ | ~50 | ~1.0 |

Disclaimer: The data in this table are illustrative and based on general trends observed for β-dicarbonyl compounds. Precise values for this compound may vary and should be determined experimentally.

Experimental Protocols for NMR Analysis

The following provides a detailed methodology for the quantitative NMR analysis of this compound keto-enol tautomerism.

Materials and Equipment

-

This compound (high purity)

-

Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, etc.)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

NMR spectrometer (e.g., 300 MHz or higher) with variable temperature capabilities

Sample Preparation

-

Solution Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the weighed sample in a precise volume (e.g., 0.6-0.7 mL) of the desired deuterated solvent in a clean, dry vial. A typical concentration is around 0.05 M.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is homogeneous.

NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape. Use the deuterium signal of the solvent for locking.

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 18 ppm to include the downfield enolic proton.

-

Pulse Angle: Use a 90° pulse angle.

-

Relaxation Delay (d1): To ensure accurate integration, a sufficient relaxation delay is crucial. This delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. A typical starting value is 10-30 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

-

Temperature Control: For variable temperature studies, allow the sample to equilibrate at the desired temperature for at least 5-10 minutes before acquiring the spectrum.[1]

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals. Apply a baseline correction to ensure a flat baseline across the entire spectrum.

-

Integration: Integrate the characteristic signals for the keto (methylene protons) and enol (vinylic proton) tautomers.

-

Calculations: Use the integration values to calculate the % Enol and Keq as described in Section 2.2.

Visualizing the Process: Diagrams

The following diagrams illustrate the key concepts and workflows involved in the NMR study of this compound tautomerism.

Caption: Keto-enol tautomeric equilibrium of this compound.

Caption: Experimental workflow for NMR analysis of tautomerism.

Caption: Logical relationship of solvent polarity and tautomer stability.

Conclusion

The study of this compound's keto-enol tautomerism by NMR spectroscopy serves as an excellent model for understanding dynamic chemical equilibria. This technical guide has provided the foundational knowledge, quantitative analysis methods, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to investigate this phenomenon. The ability to quantify the effects of solvents and temperature on the tautomeric ratio is essential for controlling the reactivity and properties of β-dicarbonyl compounds in various applications, including synthesis and drug design.

References

Synthesis of Benzoylacetone via Claisen Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzoylacetone through the Claisen condensation reaction. This compound, a significant β-diketone, serves as a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. This document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data, including spectroscopic analysis for product characterization. Furthermore, this guide includes detailed visualizations of the reaction mechanism and experimental workflow to facilitate a thorough understanding of the synthesis process.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters or β-diketones from esters or a combination of an ester and a ketone in the presence of a strong base.[1][2][3] The synthesis of this compound, systematically known as 1-phenyl-1,3-butanedione, from acetophenone and ethyl acetate is a classic example of a mixed Claisen condensation.[3] In this reaction, the enolizable ketone (acetophenone) reacts with a non-enolizable ester (in the context of self-condensation under these conditions) to form the desired β-diketone. The resulting this compound is a valuable precursor in the synthesis of various heterocyclic compounds and has applications in coordination chemistry and as a flavoring agent.[4]

The Reaction Mechanism

The Claisen condensation for the synthesis of this compound proceeds through a series of well-defined steps, initiated by a strong base, typically sodium ethoxide or sodium amide.

-

Enolate Formation: The reaction commences with the deprotonation of the α-carbon of acetophenone by a strong base (e.g., ethoxide ion), forming a resonance-stabilized enolate ion. This enolate acts as the key nucleophile in the subsequent step.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl acetate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, expelling the ethoxide leaving group and forming the β-diketone, this compound.

-

Deprotonation of the β-Diketone: The newly formed this compound is more acidic than the starting ketone due to the presence of two electron-withdrawing carbonyl groups. Therefore, it is readily deprotonated by the base to form a resonance-stabilized enolate of the β-diketone. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: A final workup with a weak acid is required to protonate the enolate and yield the neutral this compound product.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound via Claisen condensation, including two common variations for the choice of base.

Method 1: Using Sodium Ethoxide

This method is generally preferred due to the relatively safer handling of sodium ethoxide compared to sodium amide.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (dry)

-

Acetophenone (dry)

-

Diethyl ether (dry)

-

Acetic acid

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol to prepare a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add dry ethyl acetate while cooling the flask in a water bath.

-

Addition of Acetophenone: After a short period, add dry acetophenone to the reaction mixture. The sodium salt of this compound should begin to precipitate.

-

Reaction Completion: Add a small amount of dry diethyl ether and allow the reaction to proceed for several hours.

-

Isolation of the Sodium Salt: Filter the precipitated sodium salt of this compound, wash it with dry ether, and air-dry the solid.

-

Protonation and Product Isolation: Dissolve the dried sodium salt in cold water and acidify the solution with acetic acid until the this compound precipitates out.

-

Purification: Filter the crude this compound and wash it with water. The product can be further purified by recrystallization from ethanol or diethyl ether.

Method 2: Using Sodium Amide

This method often provides a higher yield but requires stringent safety precautions due to the reactivity of sodium amide.

Materials:

-

Sodium amide (powdered)

-

Ethyl acetate (anhydrous)

-

Acetophenone (anhydrous)

-

Anhydrous diethyl ether

-

Acetic acid

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetate and acetophenone in anhydrous diethyl ether.

-

Addition of Sodium Amide: Slowly add powdered sodium amide to the solution with gentle cooling.

-

Reaction Completion: Allow the reaction mixture to stand for approximately 24 hours, during which the sodium salt of this compound will separate.

-

Workup: Pour the reaction mixture onto a mixture of ice and water sufficient to dissolve the sodium salt completely.

-

Extraction: Separate the aqueous layer and remove any residual ether by passing a stream of air through the solution.

-

Protonation and Product Isolation: Acidify the aqueous solution with acetic acid to precipitate the this compound.

-

Purification: Filter the product and wash it with water. Recrystallize from a suitable solvent if necessary.

Data Presentation

Reaction Parameters and Yield

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.

| Parameter | Sodium Ethoxide Method | Sodium Amide Method |

| Base | Sodium Ethoxide | Sodium Amide |

| Solvent | Ethanol, Diethyl Ether | Anhydrous Diethyl Ether |

| Reaction Time | ~4 hours | ~24 hours |

| Theoretical Yield | 66% | 75% |

| Melting Point | 59-61 °C | 59-61 °C |

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. Due to keto-enol tautomerism, the spectra show signals for both forms.

| Spectroscopic Data | Keto Form | Enol Form |

| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 3H, CH₃), ~4.0 (s, 2H, CH₂) | ~2.2 (s, 3H, CH₃), ~6.2 (s, 1H, =CH), ~16.0 (br s, 1H, OH) |

| 7.4-7.6 (m, 3H, Ar-H), 7.9-8.0 (m, 2H, Ar-H) | 7.4-7.6 (m, 3H, Ar-H), 7.9-8.0 (m, 2H, Ar-H) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~202 (C=O, ketone), ~198 (C=O, benzoyl), ~55 (CH₂), ~30 (CH₃) | ~195 (C=O, benzoyl), ~185 (C=O, enol), ~97 (=CH), ~25 (CH₃) |

| 127-134 (Ar-C) | 127-134 (Ar-C) | |

| IR (cm⁻¹) | ~1720 (C=O, ketone), ~1685 (C=O, benzoyl) | ~1600 (C=C, C=O conjugated), 3100-2500 (broad, O-H) |

Safety and Handling

-

Sodium metal is highly reactive with water and should be handled under an inert atmosphere or in a dry solvent.

-

Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Sodium amide is extremely reactive and can be explosive, especially if it has been stored for a long time and has a yellowish or brownish appearance, which indicates the formation of peroxides. Handle with extreme caution in a fume hood, under an inert atmosphere, and away from water.

-

Diethyl ether is highly flammable and should be used in a well-ventilated area, away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Claisen condensation provides an effective and reliable method for the synthesis of this compound. The choice of base, either sodium ethoxide or sodium amide, can influence the reaction time and yield, with sodium amide generally providing a higher yield but requiring more stringent safety precautions. Proper purification and characterization are essential to obtain a pure product. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this compound for its various applications in chemical synthesis and drug development.

References

Unveiling the Solid-State Architecture of Benzoylacetone: A Crystallographic Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state structure of organic molecules is paramount. This technical guide delves into the intricate crystal structure of benzoylacetone, a versatile β-diketone, summarizing key crystallographic data and the experimental protocols used for its determination. This document synthesizes findings from seminal X-ray and neutron diffraction studies to provide a detailed architectural view of this compound in the crystalline state.

This compound (1-phenyl-1,3-butanedione) is a molecule of significant interest due to its coordination chemistry and its utility as a precursor in the synthesis of various heterocyclic compounds. In the solid state, this compound predominantly exists in its enol tautomeric form, stabilized by a strong intramolecular hydrogen bond. This guide presents a consolidated overview of its crystal structure, determined at various temperatures, offering insights into its molecular geometry and intermolecular interactions.

Crystallographic Data at a Glance

The crystal structure of this compound has been meticulously investigated at multiple temperatures using both X-ray and neutron diffraction techniques. These studies consistently reveal a monoclinic crystal system with the space group P2₁/c and four molecules per unit cell (Z = 4).[1][2][3] The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, exhibit a clear dependence on temperature.

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Radiation Source |

| 300 | 11.234 | 5.891 | 13.065 | 107.12 | 825.9 | Mo Kα X-ray |

| 160 | 11.121 | 5.832 | 12.921 | 106.68 | 799.8 | Mo Kα X-ray |

| 20 | 11.050 | 5.795 | 12.808 | 106.28 | 785.4 | Neutron (λ = 1.012 Å) |

| 8 | 11.045 | 5.792 | 12.799 | 106.25 | 784.3 | Ag Kα X-ray |

Table 1: Unit Cell Parameters of this compound at Various Temperatures.[1][2]

The enol form of this compound is characterized by a quasi-aromatic six-membered ring formed by the delocalized π-system and a strong intramolecular hydrogen bond between the two oxygen atoms. Neutron diffraction studies have been instrumental in precisely locating the hydrogen atom, revealing that it resides in a single-minimum potential well, further supporting the concept of a delocalized system.

| Bond | Length at 20 K (Å) |

| C1-O1 | 1.289 |

| C2-C3 | 1.389 |

| C3-O2 | 1.288 |

| C1-C2 | 1.412 |

| O1···O2 | 2.498 |

Table 2: Selected Interatomic Distances in the Enol Ring of this compound at 20 K, determined by neutron diffraction.

Experimental Protocols: A Blueprint for Structure Determination

The determination of the crystal structure of this compound involves a systematic workflow, from crystal growth to data analysis and structure refinement. The following provides a detailed overview of the methodologies employed in the key cited studies.

Crystal Growth

Single crystals of this compound suitable for diffraction studies are typically grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of ethanol and water. The quality of the crystals is crucial for obtaining high-resolution diffraction data.

X-ray and Neutron Diffraction Data Collection

The crystallographic data presented in this guide were primarily obtained through single-crystal X-ray and neutron diffraction experiments.

-

X-ray Diffraction: Data collection at 300 K and 160 K was performed using a four-circle diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). For the low-temperature measurement at 8 K, Ag Kα radiation (λ = 0.5608 Å) was employed to minimize absorption effects and achieve higher resolution data. The crystal is mounted on a goniometer head and cooled using a cryogenic system (e.g., a helium cryostat). Diffraction intensities are collected over a range of crystal orientations.

-

Neutron Diffraction: Neutron diffraction data at 20 K were collected using a thermal neutron four-circle diffractometer. A monochromatic neutron beam with a specific wavelength (e.g., 1.012 Å) is used. Neutron diffraction is particularly advantageous for accurately locating hydrogen atoms due to their comparable scattering cross-section to heavier atoms.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. The structure is typically solved using direct methods or Patterson methods. Subsequent refinement of the atomic coordinates, displacement parameters, and other structural parameters is carried out using full-matrix least-squares procedures. The program THMA11 was utilized for the analysis of atomic displacement parameters.

Visualizing the Process and Structure

To better illustrate the workflow and the key molecular features of this compound, the following diagrams are provided.

References

Solubility of Benzoylacetone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzoylacetone (also known as 1-phenyl-1,3-butanedione) in common organic solvents. Understanding the solubility of this versatile β-diketone is critical for its application in various fields, including organic synthesis, coordination chemistry, and pharmaceutical sciences. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both polar (two carbonyl groups) and nonpolar (a phenyl group and a methyl group) characteristics, allowing it to interact with a range of solvents. Its solubility is influenced by factors such as solvent polarity, temperature, and the presence of other solutes.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on various sources, a general qualitative understanding and some specific quantitative data can be presented.

Table 1: Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Protic Solvents | Water | H₂O | Sparingly Soluble, Insoluble | 0.038 | 25 |

| Ethanol | C₂H₅OH | Soluble | Data not available | - | |

| Methanol | CH₃OH | Soluble | Data not available | - | |

| Isopropanol | C₃H₇OH | Soluble | Data not available | - | |

| Aprotic Solvents | Acetone | C₃H₆O | Soluble | Data not available | - |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Data not available | - | |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Data not available | - | |

| Chloroform | CHCl₃ | Soluble | Data not available | - | |

| Nonpolar Solvents | Benzene | C₆H₆ | Soluble | Data not available | - |

| Toluene | C₇H₈ | Soluble | Data not available | - | |

| Hexane | C₆H₁₄ | Data not available | Data not available | - | |

| Carbon Tetrachloride | CCl₄ | Soluble | Data not available | - | |

| Oils | - | - | Soluble | Data not available | - |

Note: The term "soluble" is qualitative and indicates that a significant amount of this compound can be dissolved. Precise quantitative data would require dedicated experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, standardized experimental protocols are essential. The following sections detail the methodologies for two common and effective methods: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution. It is a fundamental and accurate technique for determining solubility.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g readability)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in a well-ventilated fume hood to allow the solvent to evaporate at room temperature or in an oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the tare weight of the evaporating dish from the final constant weight.

-

Express the solubility in the desired units, for example, as grams of this compound per 100 mL of solvent.

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of filtrate (mL)) x 100

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is an indirect technique that relies on the absorption of ultraviolet or visible light by the solute. It is particularly useful for compounds that have a strong chromophore, like this compound, and for determining low solubilities.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus

-

Analytical balance

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent by scanning the spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare and equilibrate a saturated solution of this compound at the desired temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Follow step 3 of the gravimetric method to withdraw and filter a sample of the saturated supernatant.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted filtrate at the λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

Convert the concentration to the desired solubility units (e.g., g/100 mL).

Concentration of diluted sample (from calibration curve) = (Absorbance - y-intercept) / slope

Solubility = Concentration of diluted sample x Dilution factor

-

Experimental Workflow and Logical Relationships

The process of determining the solubility of this compound can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates the key steps and decision points in the experimental process.

Conclusion

Interpreting the UV-Vis Spectrum of Benzoylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopy of benzoylacetone, focusing on the interpretation of its spectrum in the context of keto-enol tautomerism. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Introduction: The Keto-Enol Tautomerism of this compound

This compound (1-phenyl-1,3-butanedione) is a classic example of a β-dicarbonyl compound that exhibits keto-enol tautomerism. It exists as an equilibrium mixture of two tautomeric forms: a keto form and a chelated enol form. This equilibrium is dynamic and highly sensitive to the surrounding environment, particularly the polarity of the solvent.

The enol form is stabilized by intramolecular hydrogen bonding and an extended π-conjugated system, which includes the phenyl ring and the enolic double bond. In contrast, the keto form possesses two carbonyl groups. The relative stability of these tautomers and, consequently, their equilibrium concentrations, are significantly influenced by solvent polarity. Generally, non-polar solvents favor the enol tautomer, while polar solvents shift the equilibrium towards the keto form. This solvent-dependent equilibrium is the primary factor governing the features observed in the UV-Vis spectrum of this compound.

Interpreting the UV-Vis Spectrum of this compound

The UV-Vis spectrum of this compound is a superposition of the absorption spectra of the keto and enol tautomers present in equilibrium. Each tautomer has characteristic electronic transitions, primarily π→π* and n→π* transitions, which give rise to distinct absorption bands.

-

The Enol Tautomer: The enol form of this compound has a highly conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the enol form exhibits a strong absorption band at a longer wavelength, typically in the range of 310-330 nm. This band is attributed to a high-intensity π→π* transition.

-

The Keto Tautomer: The keto form lacks the extended conjugation of the enol form. Its UV-Vis spectrum is characterized by two main absorption bands:

-

A strong π→π* transition at a shorter wavelength, generally around 240-250 nm, arising from the benzoyl chromophore.

-

A weak n→π* transition at a longer wavelength, typically around 280 nm, associated with the non-bonding electrons of the carbonyl oxygen atoms. This transition is often observed as a shoulder on the more intense π→π* band.

-

The observed UV-Vis spectrum of a this compound solution is a weighted average of the spectra of the two tautomers. By analyzing the spectrum, particularly the intensity of the absorption bands characteristic of each form, the relative concentrations of the keto and enol tautomers in a given solvent can be determined. For instance, a higher absorbance in the 310-330 nm region indicates a greater proportion of the enol form.

Data Presentation: UV-Vis Absorption of this compound Tautomers in Various Solvents

The following table summarizes the approximate absorption maxima (λmax) for the keto and enol forms of this compound in solvents of varying polarity. It is important to note that the molar absorptivity (ε) values are often not reported for the individual tautomers due to the challenge of isolating them completely. The intensity of the observed bands, however, provides a qualitative measure of the equilibrium position.

| Solvent | Polarity | Predominant Tautomer | Keto Form λmax (nm) (π→π) | Keto Form λmax (nm) (n→π) | Enol Form λmax (nm) (π→π*) |

| Cyclohexane | Non-polar | Enol | ~245 | ~280 (shoulder) | ~325 (strong) |

| Chloroform | Intermediate | Enol | ~248 | ~280 (shoulder) | ~320 (strong) |

| Acetonitrile | Polar aprotic | Keto | ~250 (strong) | ~285 (shoulder) | ~315 (weak) |

| Ethanol | Polar protic | Keto | ~250 (strong) | Not distinct | ~310 (weak) |

| Water | High polarity | Keto | ~248 (strong) | Not distinct | ~305 (very weak) |

Experimental Protocols

This section provides a detailed methodology for the UV-Vis spectroscopic analysis of this compound to study its keto-enol tautomerism.

Objective: To determine the percentage of the enol tautomer of this compound in different solvents using UV-Vis spectroscopy.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents: Cyclohexane, Chloroform, Acetonitrile, Ethanol

-

Volumetric flasks (10 mL and 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 16.2 mg of this compound.

-

Dissolve the weighed this compound in 100 mL of cyclohexane in a volumetric flask to prepare a 1 mM stock solution.

-

-

Preparation of Working Solutions:

-

For each solvent (cyclohexane, chloroform, acetonitrile, and ethanol), pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent to obtain a 0.1 mM working solution.

-

Allow the solutions to equilibrate for at least 1 hour in the dark to ensure the keto-enol equilibrium is reached.

-

-

UV-Vis Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range from 200 nm to 400 nm.

-

Set the scan speed to a medium rate.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used for the measurement and use it as a blank to record the baseline.

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Record the UV-Vis spectrum of the 0.1 mM this compound solution in the respective solvent.

-

Repeat the measurement for each solvent, ensuring to record a new baseline for each new solvent.

-

-

Data Analysis:

-

Identify the λmax corresponding to the enol form (around 310-330 nm).

-

The percentage of the enol tautomer can be estimated by assuming that the molar absorptivity of the enol form is constant across the different solvents. The following equation can be used: % Enol = (Aenol / εenol * l) / C * 100 Where:

-

Aenol is the absorbance at the λmax of the enol form.

-

εenol is the molar absorptivity of the pure enol form (can be approximated from the spectrum in a non-polar solvent where the enol form is predominant).

-

l is the path length of the cuvette (1 cm).

-

C is the total concentration of this compound.

-

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Keto-enol tautomerism of this compound.

Caption: Experimental workflow for UV-Vis analysis.

An In-depth Technical Guide to the Functional Group Analysis of Benzoylacetone using IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. This guide provides a detailed exploration of the application of IR spectroscopy for the functional group analysis of benzoylacetone (1-phenyl-1,3-butanedione). A key feature of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol form. This tautomerism significantly influences its chemical properties and is readily elucidated by IR spectroscopy. This document will delve into the characteristic IR absorption frequencies of each tautomer, provide a detailed experimental protocol for acquiring the spectrum, and illustrate the tautomeric relationship.

Keto-Enol Tautomerism in this compound

This compound exists as a mixture of a keto and an enol tautomer. However, the enol form is significantly more stable and therefore more predominant, primarily due to the formation of a strong intramolecular hydrogen bond and conjugation of the pi system, which includes the phenyl group.[1][2] This equilibrium is crucial in understanding the reactivity and spectroscopic properties of the molecule.

The keto form contains two distinct carbonyl groups, an aliphatic ketone and an aromatic ketone. The enol form possesses a hydroxyl group, a carbon-carbon double bond, and a carbonyl group, all involved in a conjugated system stabilized by an intramolecular hydrogen bond.

Infrared Spectral Analysis of this compound

The IR spectrum of this compound is dominated by the features of the enol tautomer due to its higher population. The presence of the minor keto form may be observed as weak bands. The following table summarizes the characteristic IR absorption bands for the functional groups present in both the keto and enol forms of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Keto Form) | Expected Wavenumber (cm⁻¹) (Enol Form) | Intensity |

| O-H | Stretching (intramolecular H-bond) | - | 3200 - 2500 | Broad, Medium |

| C-H (aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 | Medium |

| C=O (aliphatic ketone) | Stretching | ~1725 | - | Strong |

| C=O (aromatic ketone) | Stretching | ~1685 | - | Strong |

| C=O & C=C (conjugated system in H-bonded enol) | Stretching | - | 1640 - 1580 | Very Strong |

| C=C (aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Weak |

| C-O | Stretching | - | 1300 - 1200 | Strong |

| C-H (aromatic) | Out-of-plane Bending | 900 - 675 | 900 - 675 | Strong |

Data compiled from multiple sources providing general ranges for functional groups and specific values for β-diketones.[1][2] The broad band observed between 1640-1580 cm⁻¹ in the enol form is a key characteristic of β-diketones and arises from the coupled vibrations of the C=O and C=C bonds within the chelated ring structure.[1] The enolic O-H stretching absorption is notably broad and shifted to a lower frequency (3200-2500 cm⁻¹) due to the strong intramolecular hydrogen bonding. The distinct carbonyl absorptions of the keto form are often weak or absent in the spectrum of this compound, indicating that the equilibrium lies heavily towards the enol form.

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

Procedure:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours. Cool to room temperature in a desiccator before use. Moisture will lead to a broad O-H absorption in the 3400 cm⁻¹ region.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the KBr to the clean, dry agate mortar.

-

-

Grinding:

-

Add the this compound to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

-

-

Pellet Formation:

-

Carefully transfer the powdered mixture into the collar of the pellet-forming die.

-

Distribute the powder evenly across the bottom die surface.

-

Place the top die into the collar.

-

Place the die assembly into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Pellet Inspection:

-

Carefully release the pressure and disassemble the die.

-

Remove the KBr pellet. A good pellet will be thin and transparent or translucent. If the pellet is opaque or cracks easily, repeat the grinding and pressing steps.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with the sample holder empty.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum should be recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Label the significant peaks in the spectrum.

-

Visualization of this compound Tautomerism

The following diagram illustrates the keto-enol tautomerism of this compound, which is the fundamental logical relationship governing its IR spectroscopic features.

Caption: Keto-enol tautomerism of this compound.

References

physical and chemical properties of 1-phenyl-1,3-butanedione

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1,3-butanedione

Introduction

1-Phenyl-1,3-butanedione, commonly known as benzoylacetone, is a β-dicarbonyl compound that serves as a significant intermediate in organic synthesis and a versatile ligand in coordination chemistry. Its structure, featuring a phenyl group attached to a butanedione backbone, gives rise to fascinating chemical behaviors, most notably keto-enol tautomerism. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and characterization, and safety information relevant to researchers, scientists, and drug development professionals.

Core Physical and Chemical Identifiers

A summary of the fundamental identifiers for 1-phenyl-1,3-butanedione is presented below.

| Identifier | Value |

| IUPAC Name | 1-phenylbutane-1,3-dione |

| Common Name | This compound |

| CAS Number | 93-91-4 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Canonical SMILES | CC(=O)CC(=O)C1=CC=CC=C1 |

| InChI Key | CVBUKMMMRLOKQR-UHFFFAOYSA-N |

Physical Properties

1-Phenyl-1,3-butanedione is typically a yellowish crystalline solid at room temperature.[1][] It is characterized by a sweet, fruity odor.[1] While stable under normal conditions, it is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and DMSO.[1][]

Table of Quantitative Physical Properties:

| Property | Value | Source(s) |

| Melting Point | 54 - 61 °C | |

| Boiling Point | 261.5 °C | |

| Density | 1.056 g/cm³ | |

| Water Solubility | 0.38 g/L (insoluble) | |

| pKa | 8.23 at 25°C | |

| LogP | 1.8484 |

Chemical Properties and Reactivity

Keto-Enol Tautomerism

The most prominent chemical feature of 1-phenyl-1,3-butanedione is its existence as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form. The methylene protons (α-hydrogens) located between the two carbonyl groups are acidic, facilitating this transformation.

In solution, the enol tautomer is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol form is in conjugation with both the phenyl ring and the remaining carbonyl group, creating an extended π-system that delocalizes electron density and increases stability.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.

The position of this equilibrium is highly dependent on the solvent. In nonpolar solvents like CDCl₃, the enol form is predominant as it allows for self-stabilization via the intramolecular hydrogen bond. Conversely, in polar, protic solvents like methanol, the keto form becomes more favored as the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bond of the enol.

Caption: Logical diagram of the keto-enol tautomeric equilibrium.

Acidity and Reactivity

The acidity of the α-hydrogens (pKa ≈ 8.23) makes 1-phenyl-1,3-butanedione a versatile precursor in organic synthesis. Deprotonation with a suitable base generates a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions. It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Furthermore, its ability to act as a bidentate ligand allows it to form stable chelate complexes with a wide range of metal ions.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is highly characteristic and sensitive to the solvent due to the keto-enol equilibrium. In a nonpolar solvent like CDCl₃ where the enol form dominates, one would expect to see signals for the aromatic protons (phenyl group), a vinyl proton on the C=C bond, the enolic hydroxyl proton (often a broad singlet), and the methyl protons. In contrast, the spectrum in a polar solvent would show distinct signals for the methylene protons and methyl protons of the keto form.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. The keto form exhibits two distinct C=O stretching peaks. The enol form shows a broad O-H stretch (due to hydrogen bonding) and a C=O stretching frequency that is lowered due to conjugation. A C=C stretching band for the enol is also typically observed.

Experimental Protocols

Synthesis via Claisen Condensation

1-Phenyl-1,3-butanedione can be synthesized in the laboratory via a base-catalyzed Claisen condensation reaction. The following protocol is adapted from established literature procedures.

Methodology:

-

Preparation of Sodium Ethoxide: Sodium metal is cautiously dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: The sodium ethoxide solution is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, and the apparatus is cooled in an ice bath.

-

Addition of Reactants: Ethyl acetoacetate is added to the cooled sodium ethoxide solution, followed by the slow, dropwise addition of acetophenone. The rate of addition is controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is refluxed for several hours to drive the condensation to completion.

-

Isolation of Intermediate: The mixture is cooled, often overnight, to allow the sodium salt of the product to precipitate. The solid sodium salt is then collected by filtration.

-

Acidification and Purification: The collected salt is dissolved in water and acidified with a weak acid, such as acetic acid, to protonate the enolate and yield the crude 1-phenyl-1,3-butanedione. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: A typical workflow for the synthesis of 1-phenyl-1,3-butanedione.

Standard Characterization Methods

-

Melting Point Determination: The melting point is determined using a capillary tube method. A small amount of the dried, powdered compound is packed into a sealed-end capillary tube. The tube is attached to a thermometer and heated slowly in a calibrated heating block or oil bath. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

-

Boiling Point Determination: The boiling point can be determined by simple distillation or the Thiele tube method. For distillation, the compound is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure (indicated by a stable temperature of the distilling vapor) is recorded. The Thiele tube method involves heating a small sample in a tube with an inverted capillary; the boiling point is the temperature at which liquid is drawn back into the capillary upon cooling.

Safety and Handling

1-Phenyl-1,3-butanedione is considered moderately toxic by ingestion and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use with adequate ventilation to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.

-

First Aid: In case of skin contact, flush with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If ingested, rinse the mouth with water. Seek medical attention in all cases of significant exposure.

References

Quantum Chemical Insights into the Tautomeric Landscape of Benzoylacetone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzoylacetone, a β-diketone of significant interest in coordination chemistry and as a precursor in pharmaceutical synthesis, exhibits a fascinating tautomeric equilibrium between its keto and enol forms. Understanding the structural and energetic nuances of these tautomers is paramount for predicting its reactivity and designing novel applications. This technical guide delves into the quantum chemical studies that have elucidated the tautomeric preferences of this compound, providing a comprehensive overview of the computational methodologies employed and the key quantitative findings. Through a synthesis of theoretical data, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of the molecular properties of this compound's tautomers.

Introduction to this compound Tautomerism

Tautomers are constitutional isomers that readily interconvert, and in the case of this compound (1-phenyl-1,3-butanedione), this phenomenon is primarily characterized by the keto-enol equilibrium. The diketo form can exist in multiple conformations, while the enol form, stabilized by an intramolecular hydrogen bond, can also present as two distinct conformers due to the asymmetric nature of the substituents (a methyl group and a phenyl group).

Gas-phase electron diffraction (GED) studies have unequivocally demonstrated that at a temperature of 331(5) K, this compound exists exclusively as the enol tautomer.[1] Computational studies support this finding, indicating a strong preference for the enol form. These theoretical investigations have been instrumental in determining the relative stabilities and geometric parameters of the various tautomeric and conformational isomers.

Tautomeric Forms of this compound

The primary tautomers of this compound are the diketo and the enol forms. Due to the asymmetry of the molecule, two different enol conformers can exist, often referred to as enol1 and enol2.

-

Diketo form: Characterized by two carbonyl groups.

-

Enol1 form: The enolic hydroxyl group is adjacent to the methyl group.

-

Enol2 form: The enolic hydroxyl group is adjacent to the phenyl group.

Computational Methodologies

The investigation of this compound tautomers has heavily relied on quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Key Computational Approaches

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid DFT functional is widely used for its balance of accuracy and computational cost. It has been shown to provide geometric parameters for this compound that are in very close agreement with experimental data.[1]

-

MP2 (Møller-Plesset perturbation theory of the second order): This ab initio method accounts for electron correlation and is often used for more accurate energy calculations.

-

Basis Sets: A variety of basis sets have been employed in these studies, ranging from Pople-style basis sets like 6-31G** and 6-311++G(d,p) to correlation-consistent basis sets such as cc-pVTZ and aug-cc-pVTZ.[1][2] The choice of basis set is crucial for obtaining reliable results, with larger basis sets generally providing more accurate predictions.

Computational Workflow

The general workflow for the quantum chemical study of this compound tautomers is as follows:

Quantitative Data

The following tables summarize the key quantitative data obtained from quantum chemical studies of this compound tautomers.

Relative Energies of Tautomers

Computational studies consistently show the enol form to be significantly more stable than the diketo form. The energy difference between the two enol conformers is very small.

| Tautomer/Conformer | Relative Energy (kcal/mol) at B3LYP/6-311G | Relative Energy (kcal/mol) at MP2/6-31G |

| Enol1 | 0.3 | 0.1 |

| Enol2 | 0.0 (Reference) | 0.0 (Reference) |

Data sourced from Tayyari et al.

Selected Geometric Parameters

The geometric parameters of the enol tautomers have been determined both experimentally via gas-phase electron diffraction and computationally. The B3LYP/cc-pVTZ level of theory has been shown to reproduce the experimental geometry with high fidelity.

Table 2: Calculated Bond Lengths (Å) and Bond Angles (°) for Enol Tautomers of this compound (B3LYP/cc-pVTZ)

| Parameter | Enol1 (O-H near CH₃) | Enol2 (O-H near Ph) |

| Bond Lengths (Å) | ||

| O-H | Data not available in abstract | Data not available in abstract |

| C=O | Data not available in abstract | Data not available in abstract |

| C-C (enol ring) | Data not available in abstract | Data not available in abstract |

| Bond Angles (°) | ||

| C-C-O | Data not available in abstract | Data not available in abstract |

| C-O-H | Data not available in abstract | Data not available in abstract |

Note: Specific bond lengths and angles were not available in the abstracts of the searched literature. The full papers would need to be consulted for this detailed data.

Calculated Vibrational Frequencies

Vibrational frequency calculations are crucial for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies) and for predicting the infrared and Raman spectra of the tautomers.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for Enol Tautomers of this compound

| Vibrational Mode | Enol1 (cm⁻¹) | Enol2 (cm⁻¹) |

| O-H stretch | Data not available in abstract | Data not available in abstract |

| C=O stretch | Data not available in abstract | Data not available in abstract |

| Phenyl ring C-C stretch | Data not available in abstract | Data not available in abstract |

Note: Specific vibrational frequencies were not available in the abstracts of the searched literature. The full papers would need to be consulted for this detailed data.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The experimental determination of the gas-phase structure of this compound was performed using electron diffraction.

Methodology:

-

A sample of this compound is heated to produce a vapor.

-

A high-energy beam of electrons is directed through the gaseous sample.

-

The electrons are scattered by the molecules, creating a diffraction pattern.

-

The diffraction pattern is recorded on a detector.

-

The analysis of the diffraction intensities allows for the determination of the internuclear distances and the overall molecular structure.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound can be visualized as a dynamic process.

Conclusion

Quantum chemical studies have provided invaluable insights into the tautomeric landscape of this compound. The consensus from both experimental and theoretical investigations is the overwhelming predominance of the enol form in the gas phase. DFT calculations, particularly at the B3LYP/cc-pVTZ level of theory, have proven to be a reliable tool for predicting the geometric and energetic properties of this compound tautomers. While the abstracts of the surveyed literature provide a strong qualitative and semi-quantitative picture, a deeper quantitative analysis would necessitate access to the full datasets within the published research articles. This guide serves as a foundational resource for researchers, providing the core knowledge and a framework for further investigation into the fascinating chemistry of this compound.

References

Unraveling the Conformational Landscape of Benzoylacetone in the Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational properties of benzoylacetone in the gas phase as determined by electron diffraction (GED). This compound, a β-dicarbonyl compound, exhibits a rich structural chemistry characterized by tautomerism and conformational flexibility. Understanding its intrinsic molecular structure, free from intermolecular interactions present in condensed phases, is crucial for computational modeling, reaction mechanism studies, and rational drug design.

Dominant Tautomeric Form in the Gas Phase

In the gas phase at a temperature of 331(5) K, this compound exists exclusively as its enol tautomer.[1] This finding, supported by a combination of gas-phase electron diffraction and quantum chemical calculations, highlights the stability of the intramolecular hydrogen bond and the conjugated π-system in the isolated molecule.

Conformational Equilibrium

The gas-phase electron diffraction analysis reveals the presence of two distinct enol conformers in approximately equal amounts.[1] These conformers are characterized by the different orientations of the phenyl group relative to the enol ring. Both conformers possess a planar enol ring with a strong, asymmetric intramolecular hydrogen bond.[1]

The equilibrium between these two conformers can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Benzoylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole derivatives, utilizing benzoylacetone as a key starting material. The following sections offer step-by-step experimental procedures, a summary of quantitative data for different synthetic routes, and visualizations of the reaction pathway and experimental workflow. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anti-inflammatory, analgesic, and anti-cancer agents.

Introduction

The synthesis of pyrazoles from 1,3-dicarbonyl compounds, such as this compound, is a well-established and versatile method known as the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity of the reaction is influenced by the nature of the substituents on both the this compound and the hydrazine derivative, as well as the reaction conditions. These notes provide protocols for the synthesis of two common pyrazole derivatives from this compound: 3-methyl-5-phenyl-1H-pyrazole and 1,3-diphenyl-5-methyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of pyrazole derivatives from this compound with different hydrazine derivatives under various conditions.

| Product | Hydrazine Derivative | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| 3-Methyl-5-phenyl-1H-pyrazole | Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | 2 | Reflux | 85-95 | 127-129 | General procedure based on Knorr synthesis principles |

| 3-Methyl-5-phenyl-1H-pyrazole | Hydrazine hydrate | Acetic Acid | None | 1 | 100 | ~90 | 127-129 | General procedure based on Knorr synthesis principles |

| 1,3-Diphenyl-5-methyl-1H-pyrazole | Phenylhydrazine | Ethanol | Acetic acid (catalytic) | 3 | Reflux | 80-90 | 55-57 | General procedure based on Knorr synthesis principles |

| 1,3-Diphenyl-5-methyl-1H-pyrazole | Phenylhydrazine | Glacial Acetic Acid | None | 2 | 110 | ~88 | 55-57 | General procedure based on Knorr synthesis principles |

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol describes the synthesis of 3-methyl-5-phenyl-1H-pyrazole from the reaction of this compound with hydrazine hydrate.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial acetic acid

-

Ethanol

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Precipitation and Filtration: Pour the concentrated reaction mixture into ice-cold water with stirring. A solid precipitate of 3-methyl-5-phenyl-1H-pyrazole will form.

-

Purification: Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected melting point is in the range of 127-129 °C.[1][2]

Protocol 2: Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole

This protocol details the synthesis of 1,3-diphenyl-5-methyl-1H-pyrazole from the reaction of this compound with phenylhydrazine.

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial acetic acid

-

Ethanol

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and ethanol.

-

Addition of Reagents: Add glacial acetic acid to the flask, followed by the slow addition of phenylhydrazine (1.1 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extraction: To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1,3-diphenyl-5-methyl-1H-pyrazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product by its melting point and spectroscopic analysis. The expected melting point is approximately 55-57 °C.[3]

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of pyrazole derivatives from this compound.

Caption: General reaction pathway for pyrazole synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Benzoylacetone as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzoylacetone (1-phenyl-1,3-butanedione) is a versatile β-dicarbonyl compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its ability to react with various nucleophiles makes it an ideal precursor for constructing five and six-membered rings, as well as fused heterocyclic systems. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including pyrazoles, pyrimidines, pyridines, isoxazoles, and benzodiazepines.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many pharmaceuticals due to their anti-inflammatory, analgesic, and antimicrobial properties. The reaction of this compound with hydrazine derivatives is a classical and efficient method for pyrazole synthesis.

Application Note: